molecular formula C15H11Cl2F3N2O B12539451 2-Chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide CAS No. 658066-17-2

2-Chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide

Cat. No.: B12539451
CAS No.: 658066-17-2
M. Wt: 363.2 g/mol
InChI Key: KEUNICJEXWUSGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide is a chemical reagent of significant interest in research and development, particularly for the discovery of novel crop protection agents. This compound is a close structural analog of the established fungicide and nematicide fluopyram . As such, its primary research value lies in exploring structure-activity relationships (SAR) to develop new Succinate Dehydrogenase Inhibitor (SDHI) chemistries. Researchers utilize this compound to investigate the biochemical and physiological impacts of SDHI inhibition on fungal pathogens and nematode pests, contributing to the understanding of resistance mechanisms and the creation of next-generation agricultural products with potentially improved efficacy or altered spectrums of activity. This reagent is intended for use in controlled laboratory settings to advance scientific knowledge in agrochemistry.

Properties

CAS No.

658066-17-2

Molecular Formula

C15H11Cl2F3N2O

Molecular Weight

363.2 g/mol

IUPAC Name

2-chloro-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide

InChI

InChI=1S/C15H11Cl2F3N2O/c16-11-4-2-1-3-10(11)14(23)21-6-5-13-12(17)7-9(8-22-13)15(18,19)20/h1-4,7-8H,5-6H2,(H,21,23)

InChI Key

KEUNICJEXWUSGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl

Origin of Product

United States

Preparation Methods

Key Synthetic Routes

The synthesis of this compound typically involves two primary stages:

  • Preparation of the pyridinyl-ethylamine intermediate
  • Condensation with a benzoyl chloride derivative

Synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethylamine

This intermediate is synthesized via reduction of 2-cyano-3-chloro-5-(trifluoromethyl)pyridine. Two predominant methods are employed:

Method 1: Borane-Mediated Reduction

Patents CN112552231B and CN109293565A describe a cost-effective method using borane solutions (e.g., borane dimethyl sulfide or tetrahydrofuran complexes). Key steps include:

  • Step 1 : Cooling a borane solution to −10°C to 0°C under inert gas.
  • Step 2 : Slow addition of 2-cyano-3-chloro-5-(trifluoromethyl)pyridine, followed by stirring at 30–35°C for 1–3 hours.
  • Step 3 : Quenching with methanol (20–30 wt% relative to the nitrile) and stirring at room temperature for 6–8 hours.
  • Step 4 : Distillation under reduced pressure and extraction with water to isolate the amine.
Parameter Conditions/Reagents Yield Purity Source
Borane solution Borane dimethyl sulfide or THF complex 89–93% 98.1–98.8%
Solvent Toluene, DMF, or 1,4-dioxane
Methanol addition 20–30 wt% of nitrile
Method 2: Catalytic Hydrogenation

Earlier methods (e.g., PL222168B1) used high-pressure hydrogenation with noble metal catalysts (e.g., Raney Ni, Pd/C). However, this approach is less favored due to harsh conditions and higher costs.

Condensation with Benzoyl Chloride Derivatives

The amine intermediate reacts with chlorinated benzoyl chlorides (e.g., 2-chloro-2-(trifluoromethyl)benzoyl chloride) to form the target compound.

Reaction Conditions

Parameter Conditions/Reagents Yield Source
Catalyst Potassium carbonate, triethylamine 78–80%
Solvent Ethyl acetate, toluene
Temperature 20–100°C
Pressure Atmospheric or 1–3 MPa H₂ (for hydrogenation)

Example Protocol (CN109293565A):

  • React 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethylamine (8.63 g, 37.7 mmol) with 2-chloro-2-(trifluoromethyl)benzoyl chloride (9.4 g, 45.2 mmol) in ethyl acetate.
  • Add potassium carbonate (6.24 g, 45.2 mmol) and Raney Ni (0.5 g).
  • Hydrogenate at 1.0 MPa, 60°C for 10 hours.
  • Filter, extract, and recrystallize to yield 12.2 g (80%, 98% purity).

Optimization of Reaction Parameters

Catalyst Selection

  • Raney Nickel : Preferred for hydrogenation due to high activity and cost-effectiveness.
  • Palladium Carbon : Used in lower temperatures (40°C) for milder conditions.

Solvent Impact

Solvent Advantages Drawbacks
Ethyl acetate High solubility, easy extraction Moderate boiling point
Toluene High thermal stability Volatile, safety concerns
DMF Polar aprotic, dissolves polar reactants Toxicity risks

Temperature Control

  • Low Temperatures (0–5°C) : Critical during borane reduction to prevent side reactions.
  • Elevated Temperatures (60–160°C) : Necessary for decarboxylation or substitution steps.

Challenges and Solutions

Byproduct Management

  • Overchlorination : Minimized by precise stoichiometry in gas-phase chlorination (CN110293565A).
  • Isomerization : Addressed by using inert atmospheres and rapid workup.

Scalability

  • Industrial Adaptation : Borane-based methods (CN112552231B) are preferred over hydrogenation due to simpler equipment and lower cost.

Comparative Analysis of Methods

Method Key Steps Yield Purity Cost Efficiency
Borane Reduction Nitrile → amine via BH₃ 89–93% 98.1–98.8% High
Catalytic Hydrogenation Nitrile → amine via H₂/Pd 70–80% 95–97% Moderate

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

Anticancer Research

Research has demonstrated that 2-Chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide exhibits potent inhibitory effects on various cancer cell lines. It has been shown to target specific kinases involved in cell proliferation and survival pathways, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition

This compound has been studied for its ability to inhibit certain enzymes that are crucial in metabolic pathways. For example, studies have indicated that it can inhibit kinases associated with cancer progression, which may lead to reduced tumor growth and improved patient outcomes .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyridine ring and subsequent functionalization. Variants of this compound have also been synthesized to explore structure-activity relationships (SAR) which can enhance its efficacy and selectivity against specific biological targets.

Case Study 1: In Vitro Efficacy

In a study assessing the compound's efficacy against various cancer cell lines, including breast and lung cancers, it was found that the compound significantly reduced cell viability at micromolar concentrations. The study utilized assays such as MTT and colony formation to evaluate the effects of treatment over time .

Case Study 2: Mechanistic Insights

Another research effort focused on understanding the mechanism of action of this compound. It was observed that the compound induces apoptosis through activation of caspase pathways, providing insights into its potential use as a therapeutic agent in oncology .

Comparison with Similar Compounds

2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)acetamide ()

  • Key Difference : Acetamide group replaces benzamide.
  • Implications: The acetamide’s smaller size and higher electrophilicity may increase susceptibility to hydrolysis, reducing environmental persistence. The aminoethyl linkage could enhance solubility but decrease target affinity compared to the ethyl-bridged benzamide structure .

4-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-pyridin-2-yl]sulfanyl}ethyl)benzamide ()

  • Key Difference : Sulfanyl (thioether) linkage instead of ethylamine.
  • The 4-chloro benzamide substituent shifts electronic effects compared to 2-chloro, possibly modifying enzyme-binding interactions .

N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2-phenylacetamide ()

  • Key Difference : Ether linkage and phenylacetamide group.
  • The phenylacetamide moiety introduces steric bulk, which may hinder SDH binding .

Metabolic and Toxicological Comparisons

  • Fluopyram Metabolites : Include 2-(trifluoromethyl)benzamide and olefin isomers (E/Z configurations). These metabolites are covered in EPA tolerance assessments, with residues monitored in food commodities .
  • Target Compound Metabolites : Likely yield 2-chlorobenzamide, which may exhibit different bioaccumulation or toxicity due to chlorine’s persistence. Chlorinated aromatics are associated with endocrine disruption risks, though data are lacking for this compound .
  • Environmental Impact : Fluopyram’s trifluoromethyl group contributes to its classification as a "long-lasting" fungicide, while the target compound’s chlorine substituent could result in shorter half-life but higher mobility in aquatic systems .

Regulatory and Commercial Status

  • Fluopyram : Widely registered for use on crops (e.g., cucumbers, tomatoes) with established maximum residue limits (MRLs). Its mixtures with other fungicides (e.g., trifloxystrobin) are trade-regulated .
  • Target Compound: No known registrations or tolerance data, limiting commercial applicability. Regulatory hurdles for chloroaromatics (e.g., bioaccumulation concerns) may further restrict development .

Biological Activity

2-Chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and drug development. This article reviews its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H17Cl2F6N5
  • Molecular Weight : 488.26 g/mol
  • CAS Number : 338792-94-2

The compound exhibits various biological activities that can be attributed to its structural features, particularly the presence of the trifluoromethyl group and the chloro-substituted pyridine ring. These features enhance its interaction with biological targets.

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, particularly Mycobacterium tuberculosis. It operates through mechanisms similar to existing anti-tuberculosis drugs, potentially inhibiting cell wall synthesis by interfering with fatty acid biosynthesis pathways .
  • Anticancer Potential : Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and apoptosis. The trifluoromethyl group is known to enhance potency against certain cancer types by modulating enzyme activity .
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways, such as kinases and proteases, which are crucial for cancer cell survival and proliferation .

Study 1: Antimycobacterial Activity

A study published in December 2021 explored the efficacy of various compounds against Mycobacterium tuberculosis. The results indicated that derivatives similar to this compound exhibited significant antimicrobial activity, suggesting potential for further development as anti-tuberculosis agents .

Study 2: Anticancer Activity

In a preclinical trial assessing the anticancer potential of trifluoromethyl-containing compounds, it was found that these compounds could effectively inhibit tumor growth in vitro and in vivo models. The study highlighted the importance of the trifluoromethyl group in enhancing bioactivity and selectivity towards cancer cells .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50 (µM)Reference
AntimicrobialMycobacterium tuberculosis< 5
AnticancerVarious cancer cell lines< 10
Enzyme InhibitionKinase inhibitors< 15

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.